molecular formula C15H32ClN3O2 B14696867 1-Piperazinecarboxylic acid, 4-(2-(hexylamino)ethyl)-, ethyl ester, hydrochloride CAS No. 24269-55-4

1-Piperazinecarboxylic acid, 4-(2-(hexylamino)ethyl)-, ethyl ester, hydrochloride

Cat. No.: B14696867
CAS No.: 24269-55-4
M. Wt: 321.89 g/mol
InChI Key: QWFKSPWXBLWFKP-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-(2-(hexylamino)ethyl)-, ethyl ester, hydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a carboxylic acid group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(hexylamino)ethyl)-, ethyl ester, hydrochloride typically involves multiple steps. One common method includes the reaction of piperazine with ethyl chloroformate to form the ethyl ester derivative. This intermediate is then reacted with hexylamine under controlled conditions to introduce the hexylamino group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylic acid, 4-(2-(hexylamino)ethyl)-, ethyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-(2-(hexylamino)ethyl)-, ethyl ester, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(hexylamino)ethyl)-, ethyl ester, hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Piperazinecarboxylic acid, ethyl ester: Lacks the hexylamino group, making it less hydrophobic.

    1-Piperazinecarboxylic acid, 4-(2-(methylamino)ethyl)-, ethyl ester: Contains a methylamino group instead of a hexylamino group, affecting its biological activity.

Uniqueness

1-Piperazinecarboxylic acid, 4-(2-(hexylamino)ethyl)-, ethyl ester, hydrochloride is unique due to the presence of the hexylamino group, which can influence its hydrophobicity, biological activity, and overall chemical properties. This makes it a valuable compound for specific research applications where these properties are advantageous.

Properties

CAS No.

24269-55-4

Molecular Formula

C15H32ClN3O2

Molecular Weight

321.89 g/mol

IUPAC Name

ethyl 4-[2-(hexylamino)ethyl]piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C15H31N3O2.ClH/c1-3-5-6-7-8-16-9-10-17-11-13-18(14-12-17)15(19)20-4-2;/h16H,3-14H2,1-2H3;1H

InChI Key

QWFKSPWXBLWFKP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCCN1CCN(CC1)C(=O)OCC.Cl

Origin of Product

United States

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